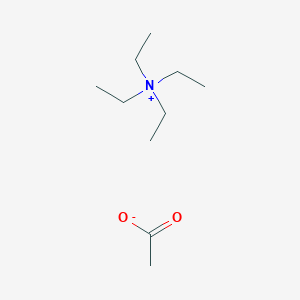

Tetraethylammonium acetate

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

CAS No. |

1185-59-7 |

Molecular Formula |

C8H20N+ |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

InChI Key |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-] |

Canonical SMILES |

CC[N+](CC)(CC)CC |

Other CAS No. |

1185-59-7 |

Pictograms |

Irritant |

Related CAS |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

solubility |

Soluble in water. |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tetraethylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium acetate, a quaternary ammonium salt, is a compound of significant interest in various scientific domains. It serves as a versatile electrolyte, a phase-transfer catalyst, and a reagent in organic synthesis.[1] Its properties, particularly in its hydrated form, make it a valuable component in electrochemical studies and in the formulation of ionic liquids.[1] This guide provides a comprehensive overview of the core physicochemical properties of Tetraethylammonium acetate, offering quantitative data, detailed experimental protocols, and a logical workflow for its characterization. This document is intended to be a key resource for professionals in research, drug development, and materials science.

Core Physicochemical Properties

The physicochemical properties of Tetraethylammonium acetate are summarized in the table below. It is crucial to distinguish between the anhydrous and tetrahydrate forms, as the presence of water molecules significantly influences properties such as molecular weight and melting point.

| Property | Anhydrous Tetraethylammonium Acetate | Tetraethylammonium Acetate Tetrahydrate |

| Molecular Formula | C₁₀H₂₃NO₂[2] | C₁₀H₂₃NO₂ · 4H₂O[1] |

| Molecular Weight | 189.30 g/mol [2] | 261.36 g/mol [1] |

| Appearance | White crystalline solid[3] | White to pale yellow crystalline powder[1] |

| Melting Point | Not available (likely decomposes) | 42-46 °C[4] |

| Boiling Point | Not available (likely decomposes) | Not applicable |

| Solubility | Data not readily available | Soluble in water (100 mg/mL) |

| pKa | Not applicable (salt of a strong base and weak acid) | Not applicable |

| CAS Number | 1185-59-7[2] | 67533-12-4[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of Tetraethylammonium acetate are provided below. These methodologies are based on standard analytical techniques for quaternary ammonium salts and ionic liquids.

Synthesis of Tetraethylammonium Acetate

A common method for the synthesis of tetraethylammonium salts is through the reaction of a trialkylamine with an alkyl halide, followed by an anion exchange.[5]

-

Materials: Triethylamine, Ethyl acetate, a suitable solvent (e.g., acetonitrile), and an anion exchange resin (acetate form).

-

Procedure:

-

React triethylamine with an excess of ethyl iodide in acetonitrile to form tetraethylammonium iodide. The reaction is typically carried out at room temperature with stirring for several hours.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude tetraethylammonium iodide.

-

Dissolve the crude product in water and pass it through an anion exchange column charged with acetate ions.

-

Collect the eluent containing Tetraethylammonium acetate.

-

Remove the water by lyophilization or evaporation under reduced pressure to obtain the final product. The hydration state can be controlled by the drying process.

-

Melting Point Determination

The melting point is a critical indicator of purity. For hygroscopic substances like Tetraethylammonium acetate tetrahydrate, care must be taken to prevent water absorption during the measurement.[6]

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Ensure the Tetraethylammonium acetate sample is finely powdered.

-

Quickly pack the dry sample into a capillary tube to a height of 2-3 mm. For the hygroscopic tetrahydrate, it is advisable to seal the open end of the capillary tube.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) near the expected melting point will yield a more accurate reading.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

-

Solubility Determination

The solubility of Tetraethylammonium acetate can be determined in various solvents to understand its behavior in different media.

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or bath.

-

Procedure (for a given solvent):

-

Prepare a series of saturated solutions by adding an excess amount of Tetraethylammonium acetate to a known volume of the solvent in separate flasks.

-

Equilibrate the flasks at a constant temperature using a shaker or bath for a sufficient period (e.g., 24 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Determine the concentration of Tetraethylammonium acetate in the aliquot. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as titration or spectroscopy.

-

Express the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature.[7]

-

Apparatus: Thermogravimetric Analyzer (TGA).[8]

-

Procedure:

-

Accurately weigh a small amount of the Tetraethylammonium acetate sample (typically 5-10 mg) into a TGA pan.[9]

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[10]

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition or dehydration. The onset temperature of decomposition is a key measure of thermal stability.

-

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like Tetraethylammonium acetate.

Caption: Workflow for the physicochemical characterization of Tetraethylammonium acetate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Tetraethylammonium acetate | C10H23NO2 | CID 102017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetraethylammonium acetate | 1185-59-7 [chemicalbook.com]

- 5. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 6. thinksrs.com [thinksrs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. researchgate.net [researchgate.net]

Tetraethylammonium acetate mechanism of action on potassium channels.

An In-depth Technical Guide to the Mechanism of Action of Tetraethylammonium (TEA) on Potassium Channels

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (TEA) is a quaternary ammonium compound that has been an indispensable pharmacological tool in the study of potassium (K⁺) channels for decades. As a non-specific blocker, its primary mechanism of action is the physical occlusion of the ion conduction pore. This guide provides a detailed examination of the molecular mechanism of TEA blockade, the structural basis for its interaction with the channel, quantitative affinity data across various channel subtypes, and the detailed experimental protocols used to characterize its effects.

Core Mechanism of Action: Open-Channel Pore Blockade

Tetraethylammonium functions as a pore blocker for most potassium channels. It is thought to enter and bind within the ion conduction pathway, thereby physically obstructing the flux of K⁺ ions.[1] This blockade is state-dependent; TEA typically requires the channel to be in the open conformation to gain access to its binding site.[1][2] Evidence suggests that TEA does not significantly alter the activation kinetics (gating) of the channel itself but rather prevents ion permeation once the channel is open.[2]

The blockade can occur from either the extracellular or intracellular side of the membrane, with distinct binding sites and affinities.[1]

-

External Blockade: TEA applied extracellularly binds to a shallow site in the outer vestibule of the channel pore.

-

Internal Blockade: When applied to the cytoplasm, TEA binds to a deeper site within the inner vestibule of the pore.[1]

The diagram below illustrates the fundamental principle of TEA's pore-blocking action.

Structural Basis of TEA Interaction and Sensitivity

The sensitivity of K⁺ channels to TEA varies widely and is determined by the specific amino acid residues lining the pore vestibules.[3]

External Binding Site: The external TEA binding site is located at the outer mouth of the pore. Site-directed mutagenesis studies have been crucial in identifying the residues that determine high-affinity external blockade. A key finding is the importance of an aromatic residue (Tyrosine or Phenylalanine) at a specific position in the pore-forming loop (P-loop).[3] For example, in the Shaker K⁺ channel, residue 449 is critical; mutating this residue from a threonine to a tyrosine increases TEA sensitivity dramatically.[4] This high-affinity interaction is thought to be stabilized by a cation-π interaction , where the positively charged quaternary amine of TEA interacts with the electron-rich face of the aromatic side chains from each of the four channel subunits.[3]

Internal Binding Site: The internal binding site is located within the cytoplasmic vestibule. The affinity for internal TEA is generally less dependent on a single aromatic residue and is influenced by a broader range of hydrophobic and electrostatic interactions within the inner pore.[5] The internal blockade is often more strongly voltage-dependent, as the charged TEA molecule must traverse a portion of the transmembrane electric field to reach its binding site.[1]

Quantitative Data: TEA Affinity Across K⁺ Channel Subtypes

The half-maximal inhibitory concentration (IC₅₀) of TEA is a critical parameter that varies by orders of magnitude across different K⁺ channel families and subtypes. This differential sensitivity allows TEA to be used as a tool to pharmacologically dissect currents and identify the contribution of specific channels in native tissues.

| Channel Family | Channel Subtype | TEA Application | IC₅₀ (mM) | Reference(s) |

| Kv (KCNQ) | KCNQ1 | External | 5.0 | [4] |

| KCNQ2 | External | 0.3 | [4] | |

| KCNQ3 | External | > 30 | [4] | |

| KCNQ4 | External | 3.0 | [4] | |

| KCNQ2/3 Heteromer | External | 3.8 | [4] | |

| Kv2 | Kv2.1 | External | ~5.0 | [5][6] |

| Kv2.1 | Internal | ~0.2 | [5][6] | |

| Viral K⁺ | Kcv (wild-type) | Internal (cis) | 0.098 (at -60mV) | [7] |

| Kcv (wild-type) | External (trans) | 13 (at +60mV) | [7] | |

| Kv (Shaker) | Shaker (wild-type) | External | ~27 | [4] |

| Shaker (T449Y mutant) | External | 0.59 | [4] |

Experimental Protocols

Investigating the mechanism of TEA action relies on two primary experimental techniques: electrophysiology to measure the functional consequences of the block and site-directed mutagenesis to identify the structural determinants of binding.

Protocol: Characterizing TEA Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the functional characterization of TEA's effect on a specific K⁺ channel expressed heterologously in a mammalian cell line (e.g., HEK293 cells).

-

Cell Preparation: Culture HEK293T cells on glass coverslips and transfect them with the plasmid DNA encoding the potassium channel of interest. A co-transfected fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.

-

Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

TEA Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M TEA-Cl) from which final concentrations will be added to the external solution.

-

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The target resistance when filled with internal solution should be 3-7 MΩ.[8]

-

Recording Procedure:

-

Place a coverslip with transfected cells into the recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a target cell with the recording pipette and apply slight positive pressure.

-

Once a dimple is observed on the cell surface, release the pressure to form a high-resistance (GΩ) seal.[9]

-

Apply a brief pulse of suction to rupture the cell membrane, achieving the whole-cell configuration. This provides electrical access to the cell's interior.

-

Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) where channels are closed.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit K⁺ currents. Record the resulting current traces.

-

-

TEA Application and Data Acquisition:

-

Perfuse the recording chamber with the external solution containing the first concentration of TEA.

-

Repeat the voltage-step protocol and record the currents in the presence of the blocker.

-

Perform a washout with the control external solution to check for reversibility.

-

Repeat the process for a range of increasing TEA concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage step in the absence (I_control) and presence (I_TEA) of the blocker.

-

Calculate the fractional block for each TEA concentration: Fractional Block = 1 - (I_TEA / I_control).

-

Plot the fractional block against the TEA concentration and fit the data with the Hill equation to determine the IC₅₀ value.

-

Protocol: Identifying Binding Site Residues using Site-Directed Mutagenesis

This protocol outlines the steps to create a point mutation in the channel's coding sequence to test its effect on TEA sensitivity.

-

Primer Design: Design two complementary mutagenic oligonucleotide primers. These primers should contain the desired nucleotide change (to alter the amino acid) in the middle, flanked by 10-15 bases of the correct, unmodified sequence on both sides.[10]

-

Mutagenic PCR:

-

Set up a PCR reaction using a high-fidelity DNA polymerase.

-

The reaction mixture should include the polymerase buffer, dNTPs, the forward and reverse mutagenic primers, and the wild-type plasmid DNA as the template.[10]

-

Run the PCR for 16-30 cycles. This process amplifies the entire plasmid, incorporating the mutation into the new strands.

-

-

Template Digestion:

-

Following PCR, add the restriction enzyme DpnI directly to the amplification product.

-

Incubate at 37°C for at least 1 hour. DpnI specifically digests the original, methylated parental DNA template, leaving only the newly synthesized, mutation-containing plasmids.[11]

-

-

Transformation:

-

Transform the DpnI-treated plasmid DNA into highly competent E. coli cells.[11]

-

Plate the bacteria on a selective agar plate (e.g., containing ampicillin) and incubate overnight at 37°C.

-

-

Verification and Amplification:

-

Pick several bacterial colonies and grow them in liquid culture.

-

Purify the plasmid DNA from these cultures (miniprep).

-

Verify the presence of the desired mutation and the absence of other errors by sending the purified plasmid for DNA sequencing.

-

Once confirmed, a large-scale plasmid preparation (maxiprep) can be performed to generate sufficient DNA for transfection and subsequent electrophysiological analysis as described in Protocol 4.1.

-

Physiological and Pharmacological Significance

The blockade of K⁺ channels by TEA has profound effects on cellular excitability. Voltage-gated potassium channels are primarily responsible for the repolarization phase of the action potential in neurons and other excitable cells.[12] By blocking these channels, TEA prevents the efflux of K⁺ that normally repolarizes the membrane. This leads to a significant prolongation of the action potential duration.[1][12] This effect has made TEA an invaluable tool for studying the roles of specific K⁺ currents in shaping neuronal firing patterns and regulating neurotransmitter release.

References

- 1. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 2. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aromatic binding site for tetraethylammonium ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin Decreases the Duration of Action Potentials Recorded from Tetraethylammonium-Treated Bullfrog Dorsal Root Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 7. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. axolbio.com [axolbio.com]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. assaygenie.com [assaygenie.com]

- 12. brainly.com [brainly.com]

The Quaternary Ammonium Blockade: A Technical History of Tetraethylammonium in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (TEA), a quaternary ammonium compound, stands as a cornerstone in the edifice of modern neuroscience. Its discovery and subsequent application as a selective potassium (K+) channel blocker revolutionized the study of neuronal excitability, enabling the pharmacological dissection of ionic currents that underpin the action potential. This technical guide provides a comprehensive historical account of TEA's journey from a chemical curiosity to an indispensable tool in electrophysiology. We delve into the seminal experiments that established its mechanism of action, present key quantitative data on its interaction with various K+ channel subtypes, and provide detailed experimental protocols for its application in classic neurophysiological preparations. Furthermore, this guide employs visualizations to illustrate the critical signaling pathways and experimental workflows that TEA helped to elucidate, offering a robust resource for contemporary researchers and drug development professionals.

Discovery and Early History

The synthesis of tetraethylammonium salts dates back to the mid-19th century, with chemists exploring the reactivity of triethylamine with ethyl halides. However, its physiological effects and subsequent application in neuroscience would not be realized for nearly a century. Initially, in the 1940s, TEA was investigated for its clinical properties as a ganglionic blocker, capable of interrupting nerve impulses in the autonomic nervous system. This led to its brief therapeutic use for conditions like hypertension.

The pivotal shift towards its use as a research tool in fundamental neuroscience occurred as electrophysiologists sought to unravel the ionic basis of the action potential. The groundbreaking work of Alan Hodgkin and Andrew Huxley on the squid giant axon provided a quantitative model of the action potential, proposing the existence of distinct, voltage-dependent channels for sodium (Na+) and potassium (K+) ions. To experimentally validate their model, they required tools to selectively block these proposed channels.

While Hodgkin and Huxley's initial work did not heavily rely on TEA, the stage was set for its introduction as a pharmacological agent to isolate ionic currents. It was the subsequent meticulous work of researchers like Clay Armstrong and Bertil Hille in the 1960s and 1970s that firmly established TEA as a selective blocker of the delayed rectifier K+ current.[1][2] Their experiments, primarily on the squid giant axon and later on the frog node of Ranvier, demonstrated that intracellular application of TEA effectively and reversibly blocked the outward K+ current without significantly affecting the transient inward Na+ current. This pharmacological separation was a monumental step forward, allowing for the direct measurement and characterization of the Na+ and K+ conductances predicted by the Hodgkin-Huxley model.

Mechanism of Action: The Pore Blockade

Tetraethylammonium exerts its effect by physically occluding the pore of potassium channels. Being a positively charged quaternary ammonium ion, it is drawn to the negatively charged interior of the channel. The canonical understanding is that TEA enters the open channel from the intracellular side and binds within the pore, thereby preventing the efflux of K+ ions that is crucial for the repolarization phase of the action potential.

The sensitivity of different K+ channels to TEA varies significantly, a property that has been exploited to classify and characterize the vast family of K+ channels. This differential sensitivity is largely determined by the amino acid composition of the channel's pore region, often referred to as the "P-loop." The presence of specific residues, such as tyrosine, can dramatically increase the affinity of the channel for TEA. This structure-activity relationship has been a powerful tool in molecular neuroscience, allowing researchers to probe the architecture of the K+ channel pore.

Quantitative Data: TEA-Potassium Channel Interactions

The interaction of TEA with potassium channels is quantifiable and dependent on several factors, including the specific channel subtype, the concentration of TEA, and the membrane voltage. The following tables summarize key quantitative data from various studies.

| Channel Subtype | Preparation | IC50 (mM) | Notes |

| Delayed Rectifier (IK) | Squid Giant Axon (intracellular) | ~40-60 | Early estimations from Tasaki and Hagiwara.[3] |

| Delayed Rectifier (IK) | Frog Node of Ranvier | 0.4 | Dissociation constant (Kd) determined by Hille.[4] |

| Kv2.1 | Mammalian Expression Systems | ~5 (external), ~0.2 (internal) | Demonstrates sidedness of the block.[5] |

| KCNQ1 | CHO Cells | 5.0 | |

| KCNQ2 | CHO Cells | 0.3 | |

| KCNQ3 | CHO Cells | >30 | |

| KCNQ4 | CHO Cells | 3.0 | |

| KCNQ2/KCNQ3 Heteromer | CHO Cells | 3.8 | |

| Kcv | Artificial Bilayer (cis) | 0.098 (-60 mV), 0.41 (60 mV) | Shows voltage-dependence.[6] |

| Kcv | Artificial Bilayer (trans) | 47 (-60 mV), 13 (60 mV) | Highlights the strong sidedness of the block.[6] |

Table 1: IC50 Values of Tetraethylammonium for Various Potassium Channels.

| Parameter | Observation | Implication |

| Voltage Dependence | Blockade by intracellular TEA is more pronounced at positive membrane potentials. | TEA is driven into the channel pore by the electrical field. The voltage dependence provides insights into the location of the binding site within the membrane electric field.[7] |

| Use Dependence | For some channels, the block is more effective when the channels are open. | TEA requires the channel to be in a conformational state that allows access to its binding site. |

| Sidedness | Many K+ channels are more sensitive to intracellular TEA than extracellular TEA. | The binding site for TEA is often more accessible from the cytoplasm. |

| Ion Competition | High extracellular K+ concentration can reduce the efficacy of intracellular TEA block. | K+ ions can compete with TEA for binding within the pore or electrostatically hinder its entry.[8] |

Table 2: Key Characteristics of TEA Blockade of Potassium Channels.

Experimental Protocols: Isolating Potassium Currents

The use of TEA in voltage-clamp experiments was instrumental in dissecting the ionic currents underlying the action potential. Below is a detailed methodology for a classic experiment on the squid giant axon, synthesized from the foundational work of Hodgkin, Huxley, and Armstrong.

Preparation of the Squid Giant Axon

-

Dissection: Isolate a giant axon (typically 400-800 µm in diameter) from a squid (e.g., Loligo pealei). Carefully clean the axon of surrounding connective tissue in a bath of chilled artificial seawater (ASW).

-

Cannulation: Cannulate both ends of the axon with glass cannulae. One cannula is used for internal perfusion of solutions, and the other for draining the axoplasm.

-

Extrusion of Axoplasm: Gently squeeze the axon with a roller to extrude the native axoplasm, which is then replaced with an internal perfusion solution.

Solutions

-

External Solution (Artificial Seawater - ASW):

-

NaCl: 430 mM

-

KCl: 10 mM

-

CaCl2: 10 mM

-

MgCl2: 50 mM

-

Tris buffer: 10 mM

-

pH adjusted to 7.8

-

-

Internal Perfusion Solution (without TEA):

-

K-glutamate or KF: 400 mM

-

HEPES buffer: 40 mM

-

EGTA: 1 mM

-

pH adjusted to 7.2

-

-

Internal Perfusion Solution (with TEA):

-

K-glutamate or KF: 380 mM

-

Tetraethylammonium chloride (TEA-Cl): 20-40 mM

-

HEPES buffer: 40 mM

-

EGTA: 1 mM

-

pH adjusted to 7.2

Note: The concentration of K+ is reduced to maintain osmolarity when TEA is added.

-

Voltage-Clamp Protocol

-

Mounting: Mount the cannulated axon in a chamber that allows for the separation of the external solution into three pools (a central pool for recording and two outer guard pools to ensure voltage uniformity).

-

Electrode Placement:

-

Internal Electrodes: Insert a voltage-sensing electrode and a current-passing electrode into the axon's interior through the cannulae. These are typically long silver wires.

-

External Electrodes: Place a reference electrode in the external solution.

-

-

Initial Recording (Control):

-

Perfuse the axon internally with the control internal solution (without TEA).

-

Hold the membrane potential at its resting potential (typically -60 to -70 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments).

-

Record the resulting total membrane current. This current will be composed of an early, transient inward Na+ current and a later, sustained outward K+ current.

-

-

Application of TEA:

-

Switch the internal perfusion to the solution containing TEA. Allow several minutes for the internal solution to fully exchange.

-

-

Recording with TEA:

-

Repeat the same series of depolarizing voltage steps as in the control condition.

-

Record the membrane currents. In the presence of intracellular TEA, the late, sustained outward K+ current will be significantly reduced or abolished. The early, transient inward Na+ current will remain largely unaffected.

-

-

Data Analysis:

-

Subtract the currents recorded in the presence of TEA from the control currents. The resulting difference current represents the isolated TEA-sensitive K+ current.

-

The current remaining in the presence of TEA is primarily the Na+ current (and any leak currents).

-

Visualizing the Impact of TEA

The following diagrams, rendered in DOT language, illustrate key concepts related to the action of TEA.

Caption: Signaling pathway of a normal neuronal action potential.

Caption: Effect of TEA on the action potential signaling pathway.

Caption: Experimental workflow for isolating K+ currents using TEA.

Conclusion: An Enduring Legacy

The discovery of tetraethylammonium's ability to selectively block potassium channels was a watershed moment in neuroscience. It provided a pharmacological scalpel that, in conjunction with the voltage-clamp technique, allowed for the precise dissection of the ionic currents that govern neuronal signaling. The principles learned from these early experiments with TEA on the squid giant axon have been foundational to our understanding of ion channel function, neuronal excitability, and synaptic transmission. The legacy of TEA endures, not only as a historical footnote but as a testament to the power of selective pharmacological tools in unraveling the complexities of the nervous system. For modern researchers and drug development professionals, the story of TEA serves as a powerful reminder of how a simple molecule can unlock profound biological insights, paving the way for the development of more sophisticated and targeted therapeutics for a host of neurological and psychiatric disorders.

References

- 1. The crucial decade that ion channels were proven to exist: The vision of Bertil Hille and Clay Armstrong and how it came through - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nichd.nih.gov [nichd.nih.gov]

- 4. The selective inhibition of delayed potassium currents in nerve by tetraethylammonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 6. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning the Voltage Dependence of Tetraethylammonium Block with Permeant Ions in an Inward-Rectifier K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

Tetraethylammonium Acetate: An In-depth Technical Guide for Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetraethylammonium acetate (TEAA) as a supporting electrolyte in electrochemical studies. Supporting electrolytes are essential components in electrochemistry, tasked with increasing the conductivity of the medium and minimizing the iR drop, while ideally remaining electrochemically inert within the potential window of interest.[1] Tetraethylammonium acetate, a quaternary ammonium salt, offers a unique combination of properties that make it a subject of interest for various electrochemical applications, from fundamental research to drug development. This document details its physicochemical properties, provides comparative data with related electrolytes, outlines experimental protocols for its use and characterization, and presents logical workflows for its application in electrochemistry.

Introduction

Tetraethylammonium acetate [(C₂H₅)₄N(CH₃COO)] is a salt composed of a tetraethylammonium cation and an acetate anion. The tetraethylammonium cation is a bulky organic cation that is generally stable towards reduction at negative potentials. The acetate anion, derived from a weak acid, can influence the properties of the electrolyte solution. While tetraalkylammonium salts with non-coordinating anions like tetrafluoroborate or hexafluorophosphate are more commonly used in non-aqueous electrochemistry due to their wide potential windows, TEAA presents an alternative with potential advantages in specific applications, particularly in aqueous or protic media.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a supporting electrolyte is crucial for its effective application.

Table 1: Physicochemical Properties of Tetraethylammonium Acetate Tetrahydrate

| Property | Value | Reference |

| CAS Number | 67533-12-4 | [2] |

| Molecular Formula | (C₂H₅)₄N(OCOCH₃) · 4H₂O | [2] |

| Molecular Weight | 261.36 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 42-46 °C | [2] |

| Solubility in Water | 100 mg/mL (clear, colorless) |

Quantitative Electrochemical Data

Quantitative data on the electrochemical properties of tetraethylammonium acetate is not extensively documented in readily available literature. Therefore, this section provides data for structurally related and commonly used supporting electrolytes to offer a comparative context for the expected performance of TEAA.

It is critical to note that the following data is for comparative purposes only, and the actual performance of tetraethylammonium acetate may vary.

Table 2: Comparative Electrochemical Data of Related Supporting Electrolytes

| Electrolyte | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Electrochemical Window (V vs. Ag/Ag⁺) |

| Tetraethylammonium Tetrafluoroborate (TEABF₄) | Acetonitrile | 0.65 | ~55.5 | ~2.7 |

| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Acetonitrile | 0.1 | ~10-15 | ~6.3 |

| Lithium Perchlorate (LiClO₄) | Propylene Carbonate | 1.0 | ~7.0 | ~4.5 |

| Ammonium Acetate (NH₄CH₃COO) & Sodium Acetate (NaCH₃COO) | Water | 25 m (NH₄Ac) & 5 m (NaAc) | 28.2 | 3.9 |

Note: The electrochemical window is highly dependent on the working electrode material, solvent purity, and the criteria used to define the potential limits.[3][4]

Experimental Protocols

This section provides detailed methodologies for the preparation of a TEAA electrolyte solution and for conducting key electrochemical experiments.

Preparation of 0.1 M Tetraethylammonium Acetate Aqueous Solution

Objective: To prepare a 100 mL of a 0.1 M aqueous solution of tetraethylammonium acetate tetrahydrate.

Materials:

-

Tetraethylammonium acetate tetrahydrate (MW: 261.36 g/mol )

-

Deionized water

-

100 mL volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.1 mol/L × 0.1 L × 261.36 g/mol = 2.6136 g

-

-

Weigh the compound: Accurately weigh 2.6136 g of tetraethylammonium acetate tetrahydrate using an analytical balance.

-

Dissolve the compound: Transfer the weighed solid into a beaker containing approximately 50 mL of deionized water. Place the magnetic stir bar in the beaker and stir until the solid is completely dissolved.

-

Transfer to volumetric flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.

-

Bring to volume: Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Then, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared electrolyte solution in a sealed container to prevent evaporation and contamination.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the electrochemical window of the prepared 0.1 M TEAA solution and to study the redox behavior of an analyte.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Working electrode (e.g., Glassy Carbon, Platinum, Gold)

-

Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)

-

Counter electrode (e.g., Platinum wire or mesh)

-

0.1 M Tetraethylammonium acetate supporting electrolyte solution

-

Analyte of interest

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina slurry, followed by rinsing with deionized water and the electrolyte solution.[1]

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add Electrolyte: Add a known volume of the 0.1 M tetraethylammonium acetate supporting electrolyte to the cell, ensuring the electrodes are sufficiently immersed.

-

Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.[1]

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to determine the electrochemical window and identify any background currents.[1]

-

Add Analyte: Add a known concentration of the analyte to the electrochemical cell.

-

Run CV Scan: Perform the cyclic voltammetry experiment by sweeping the potential between defined limits at a specific scan rate. The potential range should be within the electrochemical window of the electrolyte.

-

Data Acquisition: Record the resulting current as a function of the applied potential.

-

Data Analysis: Analyze the cyclic voltammogram to determine peak potentials, peak currents, and other relevant electrochemical parameters of the analyte.[1]

Ionic Conductivity Measurement Protocol

Objective: To measure the ionic conductivity of the prepared 0.1 M TEAA solution.

Materials and Equipment:

-

Conductivity meter with a calibrated conductivity cell

-

Beaker

-

0.1 M Tetraethylammonium acetate supporting electrolyte solution

-

Deionized water for rinsing

-

Thermostatic bath (optional, for temperature control)

Procedure:

-

Calibration: Calibrate the conductivity meter using a standard solution of known conductivity (e.g., KCl solution).

-

Rinsing: Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the TEAA solution to be measured.

-

Measurement: Immerse the conductivity probe into the 0.1 M TEAA solution, ensuring the electrodes are fully submerged and there are no air bubbles trapped.

-

Stabilization: Allow the reading to stabilize. This may take a few seconds to a minute.

-

Recording: Record the conductivity value. If the measurement is not performed at the standard temperature (25 °C), also record the temperature of the solution. Many modern conductivity meters have automatic temperature compensation.

Applications in Research and Development

Tetraethylammonium acetate serves as a valuable tool in various electrochemical applications:

-

General Electrochemistry: It can be used as a supporting electrolyte in aqueous solutions to enhance conductivity and stability, which is crucial for accurate measurements.[2]

-

Organic Synthesis: In its role as a phase transfer catalyst, it facilitates reactions between organic and aqueous phases, which can be relevant in electrosynthesis.[2]

-

Biochemical Assays: The compound is used in some biochemical studies to maintain optimal pH and ionic strength.[2]

-

Drug Development: In drug formulation, certain salts can improve the solubility and bioavailability of active pharmaceutical ingredients. While not its primary electrochemical application, its properties as a salt are relevant.[2]

Conclusion

Tetraethylammonium acetate is a viable supporting electrolyte for certain electrochemical applications, particularly in aqueous media. Its high solubility in water and the general stability of the tetraethylammonium cation are advantageous. However, for applications requiring a wide electrochemical window in non-aqueous, aprotic solvents, other tetraalkylammonium salts with larger, non-coordinating anions such as tetrafluoroborate or hexafluorophosphate are generally more suitable. The limited availability of specific quantitative electrochemical data for tetraethylammonium acetate underscores the need for experimental determination of its properties within the specific system of interest. The protocols and comparative data provided in this guide offer a solid foundation for its practical implementation in research and development.

References

The Structure-Activity Relationship of Tetraethylammonium Derivatives: A Technical Guide for Drug Development Professionals

An in-depth analysis of the core principles governing the interaction of Tetraethylammonium (TEA) derivatives with potassium channels, providing a framework for the rational design of novel channel modulators.

Introduction

Tetraethylammonium (TEA) has long served as a foundational pharmacological tool for the study of potassium (K+) channels. Its ability to block the pores of these channels has provided invaluable insights into their structure and function. Beyond its utility in basic research, the quaternary ammonium scaffold of TEA presents a compelling starting point for the development of novel therapeutics targeting a wide array of potassium channel subtypes implicated in various physiologies and pathologies. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of TEA derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular determinants of affinity and selectivity, provide detailed experimental protocols for characterization, and visualize the underlying biological and experimental frameworks.

Core Concepts of TEA Derivative SAR

The blocking efficacy of TEA derivatives is primarily governed by their interaction with the pore-forming region of potassium channels. The SAR for this class of compounds is dictated by a combination of factors, including the size and hydrophobicity of the alkyl substituents on the quaternary nitrogen, and the nature of the amino acid residues lining the channel pore.

A key determinant of TEA binding is the presence of aromatic residues, such as tyrosine or phenylalanine, at the external entrance to the selectivity filter of many voltage-gated potassium (Kv) channels.[1][2] This observation has led to the "cation-π" interaction hypothesis, where the positively charged quaternary ammonium group interacts favorably with the electron-rich π-orbitals of the aromatic side chains.[1] The strength of this interaction is a critical factor in the binding affinity.

Furthermore, the overall hydrophobicity of the TEA derivative plays a significant role. Increasing the length of the alkyl chains generally enhances binding affinity up to a certain point, beyond which steric hindrance may limit access to the binding site.[3] The free energy of hydration of the TEA derivative is also a crucial parameter, with less favorably hydrated ions showing a higher affinity for the less polar environment of the channel pore.[1][3]

Quantitative Analysis of TEA Derivative Activity

The inhibitory potency of TEA and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). These values are determined experimentally, most commonly using the patch-clamp electrophysiology technique. The following tables summarize the reported IC50 values for TEA and several of its derivatives against various potassium channel subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the expression system, ionic concentrations, and the specific voltage protocol used.

| Derivative | Channel Subtype | Test System | IC50 (mM) | Reference |

| Tetraethylammonium (TEA) | Kv2.1 (internal) | Not specified | 0.2 | [4][5] |

| Tetraethylammonium (TEA) | Kv2.1 (external) | Not specified | 5 | [4][5] |

| Tetraethylammonium (TEA) | KCNQ1 | CHO cells | 5.0 | [6] |

| Tetraethylammonium (TEA) | KCNQ2 | CHO cells | 0.3 | [6] |

| Tetraethylammonium (TEA) | KCNQ3 | CHO cells | >30 | [6] |

| Tetraethylammonium (TEA) | KCNQ4 | CHO cells | 3.0 | [6] |

| Tetraethylammonium (TEA) | KCNQ2/KCNQ3 | CHO cells | 3.8 | [6] |

| Tetraethylammonium (TEA) | BK Channel (external) | Cricket Myocytes | 0.3188 | [7] |

| Tetraethylammonium (TEA) | Ca2+-activated K+ channel (internal) | AtT-20/D16-16 cells | 0.08 | [8] |

| Tetraethylammonium (TEA) | Ca2+-activated K+ channel (external) | AtT-20/D16-16 cells | 52.2 | [8] |

| Decyltriethylammonium (C10) | K channels | Squid giant axon | Not specified (irreversible block) | [9] |

| Quaternary Ammonium Ion | Channel | Test System | Dissociation Constant (Kd) (mM) | Reference |

| Tetramethylammonium (TMA) | Kcv | Planar lipid bilayer | >1000 | [10][11] |

| Tetraethylammonium (TEA) | Kcv | Planar lipid bilayer | 67.1 | [2][10][11] |

| Tetrapropylammonium (TPA) | Kcv | Planar lipid bilayer | 12 | [10][11] |

| Tetrabutylammonium (TBA) | Kcv | Planar lipid bilayer | 1.1 | [10][11] |

| Tetrapentylammonium (TPeA) | Kcv | Planar lipid bilayer | 0.09 | [10][11] |

| Tetrahexylammonium (THA) | Kcv | Planar lipid bilayer | 0.01 | [10][11] |

Experimental Protocols

The gold-standard technique for characterizing the interaction of TEA derivatives with potassium channels is whole-cell patch-clamp electrophysiology . This method allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.

Detailed Protocol for IC50 Determination of a TEA Derivative on a Voltage-Gated Potassium Channel (e.g., Kv1.3) Expressed in a Mammalian Cell Line (e.g., HEK293)

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the target Kv channel (e.g., Kv1.3) on glass coverslips.

-

Use cells at 70-90% confluency for optimal recording.

2. Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Test Compound Solutions: Prepare a stock solution of the TEA derivative in an appropriate solvent (e.g., water or DMSO). Serially dilute the stock solution in the external solution to obtain the desired final concentrations for the concentration-response curve.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Allow the cell to equilibrate for 5-10 minutes before recording.

4. Voltage-Clamp Protocol and Data Acquisition:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit Kv1.3 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

-

Record the resulting potassium currents.

-

Apply the TEA derivative at increasing concentrations to the bath, allowing for steady-state block to be reached at each concentration (typically 2-5 minutes).

-

Record the potassium currents at each concentration using the same voltage protocol.

5. Data Analysis:

-

Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each concentration of the TEA derivative.

-

Normalize the current at each concentration to the control current (in the absence of the compound).

-

Plot the normalized current as a function of the logarithm of the compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope (n):

-

Response = 1 / (1 + ([Drug]/IC50)^n)

-

Below is a DOT script visualizing this experimental workflow.

Signaling Pathways and Physiological Consequences

The blockade of potassium channels by TEA derivatives has profound effects on cellular excitability. By inhibiting the efflux of potassium ions, these compounds prolong the repolarization phase of the action potential. This alteration in membrane potential can trigger a cascade of downstream signaling events.

In neurons, for example, blocking specific Kv channels can broaden the action potential, leading to an increased influx of calcium through voltage-gated calcium channels. This elevation in intracellular calcium can, in turn, enhance neurotransmitter release. This mechanism is particularly relevant in the context of neurological disorders where neuronal excitability is dysregulated.

The following diagram illustrates a simplified signaling pathway initiated by the blockade of a presynaptic Kv channel by a TEA derivative.

Conclusion

The structure-activity relationship of Tetraethylammonium derivatives provides a rich field for the discovery and development of novel potassium channel modulators. A thorough understanding of the principles governing their interaction with the channel pore, coupled with robust experimental characterization, is essential for the rational design of compounds with improved potency and selectivity. This guide has provided a foundational overview of the key SAR principles, quantitative data for a range of derivatives, a detailed experimental protocol for their characterization, and a visualization of the downstream signaling consequences. By leveraging this knowledge, researchers and drug development professionals can more effectively navigate the complexities of potassium channel pharmacology and unlock the therapeutic potential of this versatile chemical scaffold.

References

- 1. Structure-activity relationship of quaternary ammonium ions at the external tetraethylammonium binding site of cloned potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of channel binding affinity of quaternary ammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes [frontiersin.org]

- 8. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding kinetics of quaternary ammonium ions in Kcv potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Tetraethylammonium acetate safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological context of tetraethylammonium acetate (TEA-Ac). The information is intended for professionals in research and development who utilize this compound in their work. This document synthesizes data from Safety Data Sheets (SDS), toxicological assessments, and pharmacological literature to ensure a thorough understanding of the risks and necessary precautions.

Hazard Identification and Classification

Tetraethylammonium acetate is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential flammability as a solid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the closely related and often referenced tetraethylammonium acetate tetrahydrate.[1]

Table 1: GHS Classification for Tetraethylammonium Acetate Tetrahydrate

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | Category 2 | Flammable solid.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |

The signal word associated with these classifications is "Warning" .[1]

Toxicological Data

Table 2: Acute Toxicity Data for Tetraethylammonium (TEA) Salts

| Exposure Route | Species | Test Substance | LD50 (Median Lethal Dose) | Observations |

| Oral | Rat | TEAC | >2000 mg/kg bw | Mortality in 50% of animals within 10-30 minutes at 2630 mg/kg, attributed to respiratory failure. Clinical signs included tremors, incoordination, and flaccid prostration. |

| Dermal | Rat | TEAB | >2000 mg/kg bw | No mortality observed at 2000 mg/kg bw after 24 hours of occlusive application. |

Symptoms of acute parenteral exposure in animal studies include tremors, incoordination, flaccid prostration, respiratory and cardiac depression, and death from respiratory paralysis and circulatory collapse.[3] Non-lethal doses saw symptoms abate within 15-60 minutes.[3]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling tetraethylammonium acetate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended PPE | Purpose |

| Eye and Face | Chemical safety goggles or eyeglasses with side shields.[1] | Protects eyes from splashes and airborne particles. |

| Skin and Body | Chemical-resistant gloves (e.g., nitrile).[1] Laboratory coat. Long pants and closed-toe shoes. | Prevents direct skin contact. Protects skin and clothing from spills. Provides a basic barrier. |

| Respiratory | Use in a well-ventilated area or chemical fume hood.[1] NIOSH/MSHA approved respirator. | Minimizes inhalation of dust or aerosols. Required if ventilation is inadequate or if dust/aerosols are generated.[1] |

Handling Procedures

-

Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[1]

-

Ventilation: Always use in a well-ventilated area or a certified chemical fume hood.[4]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[1]

-

Static Discharge: Take precautionary measures against static discharges.[1]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Flammability: Store in an area designated for flammable materials.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4] |

For all significant exposures, seek immediate medical attention and provide the Safety Data Sheet to the medical professionals. Ensure eyewash stations and safety showers are close to the workstation location.[4]

Experimental Protocols and Workflows

While specific experimental protocols must be developed and risk-assessed for each unique application, a general workflow for handling tetraethylammonium acetate in a laboratory setting can be established to minimize risk.

General Laboratory Handling Workflow

The following diagram outlines a standard procedure for safely using tetraethylammonium acetate in a research context, from initial receipt to final disposal.

Caption: General workflow for handling Tetraethylammonium Acetate.

Mechanism of Action: Biological Signaling Pathway

Tetraethylammonium is a classic pharmacological tool used extensively in neuroscience and physiology research. Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels.[3][5] This action is fundamental to its effects on cellular excitability.

Blockade of Voltage-Gated K+ Channels

Voltage-gated K+ channels are transmembrane proteins that open in response to depolarization of the cell membrane, allowing K+ ions to flow out of the cell. This outward current is crucial for repolarizing the membrane and terminating action potentials in excitable cells like neurons.[5][6]

Tetraethylammonium, being a quaternary ammonium ion with a size comparable to a hydrated potassium ion, can enter the ion conduction pathway of the channel and physically occlude the pore.[3][7] This blockade prevents the efflux of K+, thereby prolonging the duration of action potentials.

The following diagram illustrates the inhibitory effect of tetraethylammonium on a voltage-gated potassium channel.

Caption: Signaling pathway of TEA blocking a K+ channel.

Disposal Considerations

All waste materials contaminated with tetraethylammonium acetate must be treated as hazardous waste.[1]

-

Collection: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.

This guide is intended to supplement, not replace, formal safety training and the specific Safety Data Sheet provided by the manufacturer. Always perform a thorough risk assessment before beginning any new experimental protocol involving tetraethylammonium acetate.

References

- 1. fishersci.com [fishersci.com]

- 2. Tetraethylammonium acetate | C10H23NO2 | CID 102017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tetraethylammonium Acetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium acetate, a quaternary ammonium salt, serves as a versatile compound in various scientific and industrial applications. Its utility as a supporting electrolyte, phase transfer catalyst, and a component in biochemical assays and drug formulations underscores the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the solubility and stability of tetraethylammonium acetate in aqueous solutions, offering detailed experimental protocols for their determination and presenting available data to aid researchers and professionals in its effective application.

Tetraethylammonium acetate is available in both anhydrous (C₁₀H₂₃NO₂) and tetrahydrate (C₁₀H₂₃NO₂·4H₂O) forms.[2] The presence of water of hydration can influence its physical properties, such as melting point and solubility.

Physicochemical Properties

A summary of the key physicochemical properties of tetraethylammonium acetate is presented in Table 1.

Table 1: Physicochemical Properties of Tetraethylammonium Acetate

| Property | Data |

| Molecular Formula | Anhydrous: C₁₀H₂₃NO₂ Tetrahydrate: C₁₀H₂₃NO₂·4H₂O[2] |

| Molecular Weight | Anhydrous: 189.30 g/mol Tetrahydrate: 261.36 g/mol [2] |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 42-46 °C (tetrahydrate)[2] |

| Flash Point | 60 °C (closed cup)[2] |

Aqueous Solubility

Tetraethylammonium acetate is known to be highly soluble in water.[3] A reported qualitative solubility value for the tetrahydrate form is 100 mg/mL, resulting in a clear and colorless solution.[2] However, for many applications, more precise quantitative data, particularly as a function of temperature, is crucial.

Quantitative Solubility Data

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

3.2.1 Materials

-

Tetraethylammonium acetate (anhydrous or tetrahydrate)

-

Deionized or distilled water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm pore size)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS, or gravimetric analysis)

3.2.2 Procedure

-

Sample Preparation: Add an excess amount of tetraethylammonium acetate to several vials.

-

Solvent Addition: Add a known volume or mass of water to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), ensuring that excess solid remains.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid aspirating any solid particles.

-

Concentration Analysis: Determine the concentration of tetraethylammonium acetate in the filtered supernatant using a validated analytical method.

-

Gravimetric Analysis: Weigh a known volume of the saturated solution, evaporate the solvent completely, and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC/LC-MS): Dilute the saturated solution to a concentration within the calibrated range of the instrument and analyze.

-

-

Data Reporting: Express the solubility in g/100 mL or mol/L at the specified temperature. Repeat the experiment at different temperatures to generate a solubility curve.

Stability in Aqueous Solutions

The stability of tetraethylammonium acetate in aqueous solutions is a critical factor for its storage and application, particularly in pharmaceutical formulations and as a reagent in chemical reactions.

Thermal Stability

The thermal stability of tetraethylammonium acetate can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

4.1.1 Expected Thermal Decomposition

Quaternary ammonium salts can undergo thermal decomposition through various mechanisms, including Hofmann elimination. For tetraethylammonium acetate, decomposition is likely to yield triethylamine, ethene, and acetic acid.

4.1.2 Experimental Protocol: Determination of Thermal Stability by TGA and DSC

4.1.2.1 Materials and Instrumentation

-

Tetraethylammonium acetate

-

TGA instrument

-

DSC instrument

-

Appropriate sample pans (e.g., aluminum, platinum)

-

Inert purge gas (e.g., nitrogen, argon)

4.1.2.2 TGA Procedure

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

-

Experimental Conditions: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures at which significant mass loss events occur.

4.1.2.3 DSC Procedure

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it. Prepare an empty sealed pan as a reference.

-

Experimental Conditions: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting, dehydration, and decomposition.

pH Stability

The stability of tetraethylammonium acetate in aqueous solutions at different pH values is important, especially in buffered solutions used in chromatography and biochemical assays. The tetraethylammonium cation is stable across a wide pH range. The acetate anion is the conjugate base of a weak acid (acetic acid, pKa ≈ 4.76) and will exist predominantly as acetate at neutral and basic pH. In acidic conditions (pH < 4.76), a significant portion will be protonated to form acetic acid. Hydrolysis of the acetate ion is generally not a significant degradation pathway under typical storage conditions.

4.2.1 Experimental Protocol: Assessment of pH Stability

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

Solution Preparation: Prepare solutions of tetraethylammonium acetate of a known concentration in each buffer.

-

Storage: Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution and analyze for the concentration of tetraethylammonium acetate using a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: Plot the concentration of tetraethylammonium acetate as a function of time for each pH. Determine the degradation rate, if any, at each pH.

Hygroscopicity

Tetraethylammonium acetate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is important to consider for storage and handling.

4.3.1 Experimental Protocol: Determination of Hygroscopicity by the Gravimetric Method

-

Sample Preparation: Dry the tetraethylammonium acetate sample to a constant weight under vacuum at a temperature below its melting point.

-

Initial Weighing: Accurately weigh a portion of the dried sample in a tared container.

-

Controlled Humidity Exposure: Place the sample in a desiccator containing a saturated salt solution to maintain a specific relative humidity (RH). For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at 25 °C.

-

Weight Monitoring: At regular intervals, remove the sample and quickly weigh it.

-

Data Analysis: Continue until the sample weight becomes constant. Calculate the percentage of water absorbed by the sample. Repeat the experiment at different relative humidities to generate a moisture sorption isotherm.

Applications and Relevant Workflows

Tetraethylammonium acetate is frequently used as a phase transfer catalyst (PTC). A generalized workflow for a PTC reaction is depicted below.

Conclusion

This technical guide has provided an overview of the solubility and stability of tetraethylammonium acetate in aqueous solutions. While specific quantitative data is limited in the public domain, the detailed experimental protocols provided herein offer a robust framework for researchers to determine these critical parameters. A thorough understanding and characterization of its solubility and stability are essential for the successful application of tetraethylammonium acetate in research, drug development, and various chemical processes.

References

The Role of Tetraethylammonium Acetate in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (TEA) is a quaternary ammonium compound that has served as a cornerstone pharmacological tool in biomedical research for decades. While often utilized as a chloride or bromide salt, tetraethylammonium acetate offers a valuable alternative, particularly in electrophysiological studies where maintaining chloride ion homeostasis is critical. This technical guide provides an in-depth overview of the core applications of tetraethylammonium acetate in biomedical research, with a primary focus on its role as a non-selective blocker of potassium (K+) channels. We will explore its mechanism of action, delve into its applications in neuroscience and pharmacology, present quantitative data on its efficacy, and provide detailed experimental protocols. Furthermore, this guide will touch upon its emerging roles in studying other ion channels and its applications in synthetic chemistry relevant to drug development.

Introduction: The Significance of Tetraethylammonium as a Research Tool

Tetraethylammonium's utility in biomedical research stems from its ability to selectively block ion channels, which are fundamental to a vast array of physiological processes. The TEA cation, [N(C2H5)4]+, is structurally similar to a hydrated potassium ion, allowing it to physically occlude the pore of many types of K+ channels. This blocking action has been instrumental in:

-

Isolating and characterizing other ion currents: By eliminating K+ currents, researchers can more easily study the properties of other ion channels, such as sodium (Na+) and calcium (Ca2+) channels, which are crucial in processes like action potential generation and neurotransmitter release.

-

Understanding the physiological role of potassium channels: The application of TEA allows for the investigation of the functional consequences of K+ channel inhibition in various cell types, from neurons to cardiomyocytes.

-

Probing the structure of the potassium channel pore: The voltage-dependent nature of TEA blockade has provided valuable insights into the physical structure and gating mechanisms of K+ channels.

The choice of the acetate salt of tetraethylammonium is particularly advantageous in electrophysiological experiments, such as patch-clamp, as it avoids the introduction of excess chloride ions which could affect the activity of chloride channels and alter the cell's reversal potential for chloride.

Mechanism of Action: Potassium Channel Blockade

Tetraethylammonium is a classic pore blocker of voltage-gated potassium channels.[1][2] It can inhibit these channels from either the intracellular or extracellular side of the cell membrane, although its affinity and the characteristics of the block can vary significantly between different types of K+ channels and the side of application.[3]

The blockade is often voltage-dependent, meaning the effectiveness of the block is influenced by the membrane potential.[4] Generally, for intracellular application, TEA is more effective when the channel is open, as it can enter the pore from the cytoplasmic side and become "trapped" when the channel closes. For extracellular application, the block can be relieved by the outward flow of K+ ions, which can "push" the TEA molecule out of the pore.

The sensitivity of different K+ channels to TEA varies widely, and this differential sensitivity can be exploited to pharmacologically dissect the contribution of specific K+ channel subtypes to a physiological response.[5][6]

Signaling Pathway Diagram: Mechanism of TEA Blockade of a Voltage-Gated Potassium Channel

Caption: Mechanism of voltage-gated K+ channel blockade by Tetraethylammonium (TEA).

Key Applications in Biomedical Research

Neuroscience Research

In neuroscience, tetraethylammonium acetate is extensively used to study neuronal excitability and synaptic transmission. By blocking K+ channels, TEA prolongs the duration of action potentials.[7][8] This effect has been instrumental in studying:

-

The role of K+ channels in action potential repolarization: The broadening of the action potential upon TEA application demonstrates the critical role of K+ efflux in returning the membrane potential to its resting state.

-

Neurotransmitter release: The prolonged depolarization caused by TEA enhances the influx of Ca2+ through voltage-gated Ca2+ channels, leading to an increase in neurotransmitter release. This allows researchers to study the mechanisms of synaptic transmission and plasticity.

-

Characterization of different neuronal populations: Neurons express a diverse array of K+ channels. The differential sensitivity of these channels to TEA can be used to identify and characterize different neuronal subtypes.[9][10]

Pharmacology and Drug Development

The role of K+ channels in various diseases, including cardiac arrhythmias, epilepsy, and diabetes, makes them important drug targets. Tetraethylammonium acetate serves as a valuable research tool in this area for:

-

Validating new K+ channel-targeting drugs: TEA is often used as a positive control in screening assays for new K+ channel modulators.

-

Studying the structure-activity relationship of K+ channel blockers: By comparing the effects of TEA with other K+ channel blockers, researchers can gain insights into the molecular determinants of drug binding and efficacy.

Emerging Applications

Recent research has highlighted the effects of TEA on other ion channels, expanding its utility in biomedical research:

-

TRPM7 Channels: Intracellular TEA has been shown to block the outward current of Transient Receptor Potential Melastatin 7 (TRPM7) channels in a voltage-dependent manner.[11][12][13] This provides a tool to study the physiological roles of this ubiquitously expressed channel-kinase.

-

NMDA Receptors: Tetraethylammonium can act as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, decreasing the single-channel conductance and the frequency of channel opening.[14] This finding is significant for studies of synaptic plasticity and excitotoxicity where NMDA receptors play a crucial role.[15][16]

Synthetic Chemistry

In the realm of pharmaceutical and organic synthesis, tetraethylammonium acetate can function as a phase transfer catalyst.[17][18][19][20][21] This application is crucial for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous and an organic phase). One notable application is in the synthesis of ether phospholipids, which are important components of cell membranes and are involved in cellular signaling.[1][22][23]

Quantitative Data